molecular formula C7H13NO2 B12881851 5-tert-Butyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-59-6

5-tert-Butyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12881851
CAS No.: 61184-59-6
M. Wt: 143.18 g/mol
InChI Key: AIVNLFDPIIICIQ-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydroxylamine with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated isoxazole derivatives.

Scientific Research Applications

5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The isoxazole ring can participate in hydrogen bonding and other interactions with target molecules, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound without the tert-butyl group.

    4,5-Dihydroisoxazole: A similar compound lacking the tert-butyl group.

    tert-Butyl isoxazole: An isoxazole derivative with the tert-butyl group at a different position.

Uniqueness

5-(tert-Butyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both the tert-butyl group and the dihydroisoxazole ring. This combination provides distinct steric and electronic properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

61184-59-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

5-tert-butyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C7H13NO2/c1-6(2,3)7(9)4-5-8-10-7/h5,9H,4H2,1-3H3

InChI Key

AIVNLFDPIIICIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CC=NO1)O

Origin of Product

United States

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